molecular formula C19H23NO4 B133858 (S)-Nor Laudanine CAS No. 1206614-00-7

(S)-Nor Laudanine

Cat. No. B133858
M. Wt: 329.4 g/mol
InChI Key: PBARFBACJNHQIC-HNNXBMFYSA-N
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Description

“(S)-Nor Laudanine” is an alkaloid that is derived from the opium poppy . It is a component of laudanum, a tincture of opium, which contains several opium alkaloids, including morphine and codeine .


Synthesis Analysis

The synthesis of “(S)-Nor Laudanine” involves several steps. It starts with the methylation of (S)-reticuline to form (S)-laudanine . This is followed by 3’-O-methylation to yield (S)-laudanosine, N-demethylation to form tetrahydropapaverine, and finally dehydrogenation . The process involves the use of methyltransferases (MTs), which can add methyl groups to alkaloid molecules, altering their physicochemical properties and bioactivity .


Molecular Structure Analysis

The molecular structure of “(S)-Nor Laudanine” is complex and involves several functional groups. It is derived from the opium poppy and contains several opium alkaloids . The structure is influenced by the methylation processes involved in its synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-Nor Laudanine” include methylation, demethylation, and dehydrogenation . These reactions are catalyzed by enzymes such as O-methyltransferases and N-methyltransferases .

Scientific Research Applications

Biosynthesis in Alkaloid Pathways

(S)-Nor Laudanine plays a crucial role in the biosynthesis of certain alkaloids. It is a key intermediate in the pathway leading to the synthesis of papaverine, an opium alkaloid. The process begins with the conversion of norcoclaurine to (S)-reticuline, which is then methylated to produce (S)-laudanine. Subsequent methylations and transformations of (S)-laudanine lead to the formation of laudanosine and tetrahydropapaverine, precursors of papaverine. This pathway, elucidated through studies involving stable-isotope-labeled precursors, highlights the importance of (S)-Nor Laudanine in alkaloid biosynthesis in plants like Papaver (Han et al., 2010).

Enzymatic Characterization in Alkaloid Biosynthesis

Further research on (S)-Nor Laudanine's role in alkaloid biosynthesis includes the study of specific enzymes involved in its transformation. Enzymes like S-Adenosyl-L-methionine:(R,S)-reticuline 7-O-methyltransferase have been identified in Papaver somniferum, which converts reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis. This enzyme is unique in its ability to carry out sequential O-methylations on various substrates, including (S)-Nor Laudanine, underscoring its significance in the biosynthetic pathway (Ounaroon et al., 2003).

properties

IUPAC Name

5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBARFBACJNHQIC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427583
Record name (S)-Nor Laudanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Nor Laudanine

CAS RN

1206614-00-7
Record name (S)-Nor Laudanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, F Hui, Y Yang, S Yang - Scientific Reports, 2018 - nature.com
Asarum spp. are important medicinal plants that have the potential for use in treating various types of fevers. Aristolochic acid is one of the main toxic compounds present in these plants. …
Number of citations: 13 www.nature.com

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